Sulfo-Cyanine5.5 amine (potassium)

Catalog No.
S12837414
CAS No.
M.F
C46H54K2N4O13S4
M. Wt
1077.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfo-Cyanine5.5 amine (potassium)

Product Name

Sulfo-Cyanine5.5 amine (potassium)

IUPAC Name

dipotassium;(2E)-3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-8-sulfo-6-sulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate

Molecular Formula

C46H54K2N4O13S4

Molecular Weight

1077.4 g/mol

InChI

InChI=1S/C46H56N4O13S4.2K/c1-45(2)40(49(5)36-21-19-32-34(43(36)45)26-30(64(52,53)54)28-38(32)66(58,59)60)16-10-8-11-17-41-46(3,4)44-35-27-31(65(55,56)57)29-39(67(61,62)63)33(35)20-22-37(44)50(41)25-15-9-12-18-42(51)48-24-14-7-6-13-23-47;;/h8,10-11,16-17,19-22,26-29H,6-7,9,12-15,18,23-25,47H2,1-5H3,(H4-,48,51,52,53,54,55,56,57,58,59,60,61,62,63);;/q;2*+1/p-2

InChI Key

UHRNSQDVKXPMOX-UHFFFAOYSA-L

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+]

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+]

Sulfo-Cyanine5.5 amine (potassium) is a water-soluble fluorescent dye belonging to the cyanine family, specifically designed for applications in the far-red to near-infrared spectrum. This compound features four sulfonate groups that enhance its hydrophilicity, making it suitable for biological applications, including in vivo imaging. The chemical formula for Sulfo-Cyanine5.5 amine is C46H54K2N4O13S4C_{46}H_{54}K_{2}N_{4}O_{13}S_{4}, with a molecular weight of approximately 1077.41 g/mol. Its high extinction coefficient allows it to serve as a bright fluorescent label, with an excitation maximum at 673 nm and an emission maximum at 691 nm .

The biological activity of Sulfo-Cyanine5.5 amine is primarily linked to its application as a fluorescent probe in biological imaging. Its ability to emit light in the far-red/near-infrared spectrum makes it advantageous for in vivo imaging because this wavelength range minimizes background fluorescence from biological tissues. This property enhances the visibility of labeled biomolecules, facilitating studies in live cells and organisms . Additionally, its hydrophilic nature ensures that it can be used effectively in aqueous environments, making it suitable for labeling proteins and other biomolecules that may denature in organic solvents .

The synthesis of Sulfo-Cyanine5.5 amine typically involves multi-step organic reactions that create the complex structure of the cyanine dye. While specific proprietary methods are often used by manufacturers, general approaches include:

  • Formation of the Cyanine Core: This step involves constructing the conjugated system characteristic of cyanine dyes through condensation reactions.
  • Introduction of Sulfonate Groups: Sulfonation reactions are employed to introduce the sulfonate groups that enhance solubility.
  • Amine Functionalization: The final step involves attaching the primary amine group through appropriate coupling reactions.

These synthesis methods require careful control of reaction conditions to ensure high purity and yield of the final product .

Sulfo-Cyanine5.5 amine has a wide range of applications, including:

  • In Vivo Imaging: Its fluorescent properties make it ideal for tracking biological processes in live organisms.
  • Labeling Biomolecules: It is used to label proteins, nucleic acids, and other biomolecules for various assays and imaging techniques.
  • Diagnostic Tools: The dye can be employed in diagnostic assays where fluorescent detection is required.
  • Enzymatic Transamination: It serves as a substrate for enzymatic reactions involving amines .

Studies on the interactions of Sulfo-Cyanine5.5 amine with various biomolecules have demonstrated its effectiveness as a labeling agent without significantly altering the biological activity of the target molecules. The dye's ability to maintain solubility and stability in aqueous environments allows for reliable conjugation with proteins and other biomolecules, enabling detailed studies on protein interactions and cellular processes .

Sulfo-Cyanine5.5 amine shares similarities with other cyanine dyes but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Sulfo-Cyanine5C36H40N3O10S2Reactive NHS ester form for labeling proteins
Sulfo-Cyanine7C46H54N4O13S4Higher molecular weight, longer emission wavelength
Cyanine3C27H34N2O4SShorter wavelength emission; less hydrophilic
Cy3BC28H31N2O4SSimilar applications but less water-soluble

Uniqueness of Sulfo-Cyanine5.5 Amine:

  • Hydrophilicity: The four sulfonate groups provide superior solubility compared to other cyanines.
  • Fluorescent Properties: It has a specific excitation/emission profile that is optimal for certain imaging applications.
  • Amine Reactivity: The presence of an aliphatic primary amine allows for versatile conjugation options not available with all cyanines .

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

3

Exact Mass

1076.1844355 g/mol

Monoisotopic Mass

1076.1844355 g/mol

Heavy Atom Count

69

Dates

Modify: 2024-08-10

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